5-Fluoro-MN-24

Description

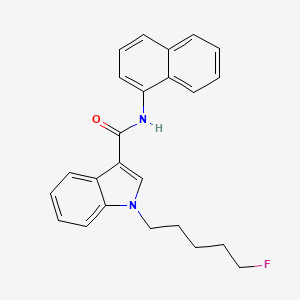

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKVOBZLMBHFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032710 | |

| Record name | 5F-NNE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445580-60-8 | |

| Record name | 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5F-NNE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Medicinal Chemistry Approaches for 5 Fluoro Mn 24 and Its Analogs

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 5-Fluoro-MN-24 relies on the assembly of two primary precursors: a 5-fluoro-1H-indazole-3-carboxylic acid core and an L-valinamide side chain. The general strategy for analogous synthetic cannabinoids involves a convergent synthesis where these two fragments are joined in the final steps. acs.orgdiva-portal.org

A common synthetic pathway begins with the N-alkylation of a suitable indazole ester, such as methyl 1H-indazole-3-carboxylate. acs.org For this compound, the starting material would be a 5-fluoro-indazole-3-carboxylic acid derivative. The alkylation step attaches the N-pentyl chain to the indazole nitrogen. diva-portal.org This is typically achieved by dissolving the indazole core in a solvent like dimethylformamide (DMF) and adding a base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like 1-bromopentane. diva-portal.org

Following successful N-alkylation, the ester group is hydrolyzed to yield the corresponding carboxylic acid. acs.org This saponification is generally carried out under basic conditions. acs.org The resulting N-alkylated indazole-3-carboxylic acid is the key intermediate.

The final step is an amide coupling reaction between the activated carboxylic acid intermediate and the chiral amino acid derivative, L-valinamide. diva-portal.org Peptide coupling reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the formation of the amide bond. acs.orgdiva-portal.org This sequence ensures the formation of the final compound with the desired structural components.

Table 1: Key Precursors and Reagents in the Synthesis of this compound Analogs

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| 5-Fluoro-1H-indazole-3-carboxylic acid | Core heterocyclic structure | N/A |

| 1-Bromopentane | Source of N-pentyl side chain | acs.org |

| L-Valinamide | Chiral amino acid side chain | researchgate.net |

| Sodium Hydride (NaH) | Base for N-alkylation | diva-portal.org |

| EDC / HOBT | Peptide coupling agents for amide bond formation | acs.orgderpharmachemica.com |

Fluorination Methodologies and Regioselectivity in Synthetic Cannabinoid Scaffold Construction

Incorporating a fluorine atom at a specific position on the indazole or indole (B1671886) scaffold is a critical step that significantly influences the molecule's properties. For this compound, the fluorine is located at the C5 position of the indazole ring. There are two primary strategies to achieve this: synthesis from a pre-fluorinated starting material or direct fluorination of the heterocyclic core.

The most straightforward approach involves using a commercially available or synthesized fluorinated precursor, such as 5-fluoroindole (B109304) or a related 5-fluoroindazole derivative. researchgate.net For example, syntheses can start from 5-fluoro-2-nitrotoluene, which can be converted into 5-fluoroindole via methods like the Leimgruber-Batcho synthesis. researchgate.netresearchgate.net Similarly, fluorinated anilines can serve as precursors for building the fluorinated heterocyclic systems. researchgate.net This "late-stage functionalization" approach is often preferred as it avoids exposing the fluorine atom to harsh conditions in early synthetic steps.

Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of synthetic cannabinoids are critical to obtaining research-grade material with high purity, often exceeding 99%. researchgate.net Chromatographic techniques are the gold standard for this purpose. sanobiotec.comscielo.br

Flash chromatography is frequently used for the initial purification of the crude product after synthesis. acs.orgresearchgate.net This technique allows for the rapid separation of the target compound from unreacted starting materials and reaction byproducts. researchgate.net A common setup involves a C18 column with a gradient elution system, often using methanol (B129727) and acidified water as mobile phases. researchgate.net

For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.govd-nb.info HPLC, particularly when coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), allows for both the quantification and isolation of the target compound. news-medical.netresearchgate.net Reversed-phase HPLC with C18 stationary phases is commonly employed for the analysis and purification of synthetic cannabinoids. d-nb.info Supercritical Fluid Chromatography (SFC) has also emerged as a sustainable and efficient technology for isolating both natural and synthetic cannabinoids, enabling the acquisition of products with purity greater than 98%. sanobiotec.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful analytical tool, though it is more commonly used for identification and quantification rather than preparative isolation. nih.govnews-medical.net It is important to note that the high temperatures used in GC can cause degradation of some compounds, particularly the decarboxylation of acidic cannabinoids. scielo.brnews-medical.net

Table 2: Common Purification Techniques for Synthetic Cannabinoids

| Technique | Description | Purity Achieved | Reference |

|---|---|---|---|

| Flash Chromatography | Rapid purification of crude product using a stationary phase (e.g., C18) and a solvent gradient. | Good initial purity, removes major impurities. | acs.orgresearchgate.net |

| HPLC-DAD/MS | High-resolution separation for final purification and analysis. | >99% | news-medical.netresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase; efficient and sustainable. | >98% | sanobiotec.com |

| GC-MS | Primarily for analytical identification and quantification; can be used for purity assessment. | N/A (Analytical) | nih.govnews-medical.net |

Exploration of Novel Synthetic Pathways for Related Fluoro-Substituted Indole Carboxamides

Research into the synthesis of fluoro-substituted indole and indazole carboxamides is ongoing, with a focus on developing more efficient, versatile, and novel pathways. One such novel method is the ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) of 1,2,4-oxadiazoles with hydrazine (B178648) to form fluorinated indazoles. researchgate.net This reaction proceeds under mild conditions and allows for the formation of the indazole ring from a different set of precursors. researchgate.net

Another innovative strategy involves the rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles. rsc.org This process leads to the formation of fused N-fluoroalkyl pyrroles, which can then be oxidized to provide the target N-fluoroalkyl indoles. rsc.org Such methods provide alternative access to these complex scaffolds. rsc.org

Fragment-based drug design principles are also being applied, where different structural motifs are combined to create new derivatives. rsc.org For example, new indole-2-carboxamides have been synthesized by coupling various substituted indole-2-carboxylic acids with different amines, including benzylamine (B48309) and phenylhydrazine, to explore structure-activity relationships. rsc.org These approaches, along with the development of new catalytic systems and one-pot reactions, continue to expand the medicinal chemist's toolbox for creating novel fluoro-substituted indole and indazole carboxamides for research purposes. acs.org

Molecular Pharmacology and Receptor Interaction Profiling

Cannabinoid Receptor Binding Kinetics and Affinity Studies (CB1 and CB2)

The interaction of 5-Fluoro-MN-24 with cannabinoid receptors is a critical determinant of its pharmacological activity. Binding affinity, typically quantified as the inhibition constant (Ki), provides a measure of how tightly a ligand binds to a receptor. These studies are fundamental to understanding the compound's potential potency and selectivity.

Radioligand Displacement Assays in Membrane Preparations

Radioligand displacement assays are a standard method to determine the binding affinity of a compound for a receptor. nih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. This displacement is concentration-dependent and allows for the calculation of the Ki value.

Studies have utilized membranes from cells engineered to express human CB1 (hCB1) or human CB2 (hCB2) receptors. nih.gov For instance, in assays using [3H]SR141716 as the radioligand for hCB1 and [3H]CP55,940 for hCB2, NNEI (the non-fluorinated parent compound of this compound) was found to have a Ki value of 1.65 nM at the hCB1 receptor and 3.86 nM at the hCB2 receptor. researchgate.net Another study reported that NNEI exhibited a Ki of 24.0 nM at hCB1 and 13.0 nM at hCB2. nih.gov The addition of a terminal fluorine to other synthetic cannabinoids typically enhances their affinity for both CB1 and CB2 receptors. caymanchem.com

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| NNEI | hCB1 | 1.65 | [3H]SR141716 | researchgate.net |

| NNEI | hCB2 | 3.86 | [3H]CP55,940 | researchgate.net |

| NNEI | hCB1 | 24.0 | [3H]SR141716 | nih.gov |

| NNEI | hCB2 | 13.0 | [3H]CP55,940 | nih.gov |

This table presents binding affinity data for NNEI, the parent compound of this compound. Data for this compound itself was not available in the search results.

Computational Modeling of Ligand-Receptor Interactions and Binding Thermodynamics

Computational modeling provides valuable insights into the specific interactions between a ligand and its receptor at the molecular level. icm.edu.plmdpi.com Techniques such as molecular docking and molecular dynamics simulations can predict the binding pose of a ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction. mdpi.comtandfonline.com

For cannabinoid receptors, which are GPCRs, these models can help to understand the structural basis for agonist versus antagonist activity and receptor selectivity. icm.edu.pl The binding of a ligand is influenced by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comtandfonline.com For instance, studies on other ligands have shown that specific residues within the transmembrane helices of CB1 and CB2 are crucial for binding. acs.org While specific computational modeling studies for this compound were not found, the general principles suggest that the fluorinated pentyl chain would likely engage in hydrophobic interactions within a pocket of the receptor, and the core structure would form key interactions with specific residues.

Functional Agonism and Receptor Efficacy Investigations

Beyond simple binding, it is crucial to determine the functional effect of a ligand on the receptor. Functional assays measure the ability of a compound to activate the receptor and initiate downstream signaling cascades. For GPCRs like CB1 and CB2, this activation typically involves coupling to G proteins. mdpi.com

G-protein Coupled Receptor Signaling Assays (e.g., [35S]GTPγS binding)

The [35S]GTPγS binding assay is a widely used method to measure G protein activation following agonist binding to a GPCR. mdpi.com When an agonist binds, it promotes the exchange of GDP for GTP on the Gα subunit of the G protein, leading to its activation. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G proteins. mdpi.commdpi.com

Studies on NNEI have shown that it acts as a full agonist at both CB1 and CB2 receptors in [35S]GTPγS assays. nih.gov In membranes from hCB1-expressing cells, NNEI stimulated [35S]GTPγS binding with an EC50 value of 26.0 nM and an Emax of 154% relative to the standard agonist CP55,940. nih.gov At the hCB2 receptor, NNEI had an EC50 of 14.0 nM and an Emax of 148%. nih.gov The terminally fluorinated analog of another synthetic cannabinoid, CUMYL-PICA, showed increased potency compared to its non-fluorinated counterpart, suggesting that this compound would likely also be a potent agonist. acs.org

| Compound | Receptor | EC50 (nM) | Emax (% of CP55,940) | Source |

| NNEI | hCB1 | 26.0 | 154% | nih.gov |

| NNEI | hCB2 | 14.0 | 148% | nih.gov |

This table presents functional agonism data for NNEI, the parent compound of this compound, from [35S]GTPγS binding assays.

cAMP Accumulation Assays

Activation of CB1 and CB2 receptors, which are typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com cAMP accumulation assays are therefore used to measure the inhibitory effect of a cannabinoid agonist.

In these assays, cells are often stimulated with forskolin (B1673556) to increase basal cAMP levels, and the ability of the test compound to reverse this increase is measured. acs.org NNEI has been shown to inhibit forskolin-stimulated cAMP production, confirming its agonist activity. nih.gov In hCB1-expressing cells, NNEI had an EC50 of 5.9 nM and an Emax of 100% (relative to CP55,940). At the hCB2 receptor, the EC50 was 3.0 nM with an Emax of 98%. nih.gov

| Compound | Receptor | EC50 (nM) | Emax (% of CP55,940) | Source |

| NNEI | hCB1 | 5.9 | 100% | nih.gov |

| NNEI | hCB2 | 3.0 | 98% | nih.gov |

This table presents functional agonism data for NNEI, the parent compound of this compound, from cAMP accumulation assays.

Calcium Mobilization Studies in Recombinant Cell Lines

While CB1 and CB2 receptors primarily signal through Gi/o proteins, they can also influence intracellular calcium ([Ca2+]i) levels through various mechanisms, including G protein βγ subunit-mediated activation of phospholipase C or modulation of ion channels. mdpi.comnih.gov Calcium mobilization assays, often using fluorescent calcium indicators, can be performed in recombinant cell lines to study these alternative signaling pathways. nih.govnih.gov

Investigation of Off-Target Receptor Interactions and Polypharmacology in Research Models

Polypharmacology, the ability of a single compound to interact with multiple targets, is a significant consideration in the pharmacological assessment of synthetic cannabinoids. researchgate.netnih.gov The enhanced risks associated with some SCRAs compared to traditional cannabinoids could be attributed to several factors, including greater potency and efficacy at the CB1 receptor, unique metabolism, biased signaling, or non-cannabinoid off-target effects. nih.gov While the class of SCRAs is known to potentially interact with non-cannabinoid targets, specific and comprehensive screening data for this compound's off-target interactions are not extensively detailed in the available scientific literature. researchgate.net Research has predominantly focused on its high-affinity interactions with the primary cannabinoid receptors.

In a comparative in vitro study using mouse brain membranes, this compound (referred to as 5F-NNEI) was evaluated alongside other 5F-pentylindole analogs. nih.gov This research provided key data on its binding affinity and functional potency at the CB1 receptor, which is its primary pharmacological target. The findings demonstrate that while all tested compounds are agonists at the CB1 receptor, subtle changes in the head group composition of these molecules can significantly influence their binding affinity and functional potency. nih.gov

The table below presents comparative data for this compound (5F-NNEI) and related compounds from a study assessing their interaction with the CB1 receptor in mouse brain tissue. nih.gov

Table 1: In Vitro CB1 Receptor Pharmacology of this compound and Analogs

| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Potency (EC50, nM) |

|---|---|---|

| 5F-MDMB-PICA | 1.24 | 1.46 |

| AM-2201 | 5.08 | 3.51 |

| 5F-CUMYL-PICA | 5.86 | 2.50 |

| This compound (5F-NNEI) | 55.91 | 63.51 |

| 5F-MMB-PICA | 100.2 | 152.6 |

| 5F-SDB-006 | 263.3 | 280.9 |

Data sourced from Marusich et al. (2021). nih.gov

While research has established that endocannabinoids can interact with other receptors like G protein-coupled receptors GPR55 and GPR18, and transient receptor potential (TRP) channels, the extent to which synthetic cannabinoids like this compound engage these or other off-targets requires further specific investigation. mdpi.com

Receptor Occupancy Studies in Preclinical Model Systems

Receptor occupancy studies are a critical component of preclinical drug development, providing invaluable information on the relationship between the dose of a compound, its concentration in plasma, and the extent of its binding to a specific target in the brain. mdpi.comsci-hub.se These studies are often conducted using non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the quantification of target engagement in living animal models and can facilitate the translation of findings to clinical investigations. mdpi.com By using a specific radioligand for the target receptor, researchers can measure the displacement of the radioligand by the administered drug, thereby calculating the percentage of receptors occupied at different dose levels. sci-hub.seresearchgate.net

This methodology helps to:

Confirm that a compound reaches its intended target in the central nervous system.

Establish a dose-occupancy relationship to inform dose selection for further studies. sci-hub.se

Correlate target engagement with pharmacological or behavioral effects.

Despite the importance of such studies, a review of the scientific literature did not identify specific in vivo receptor occupancy data for this compound. While the principles of these studies are well-established for various central nervous system targets, the application of these techniques to specifically characterize the in vivo brain receptor occupancy of this compound has not been reported. researchgate.netnih.gov

Pharmacological Characterization in Preclinical Research Models

In Vitro Pharmacological Assays

In vitro studies are fundamental in determining the direct interaction of a compound with its biological targets. For 5-Fluoro-MN-24, these assays have focused on its affinity and functional activity at cannabinoid receptors.

Research using mouse brain membranes has provided quantitative data on the binding affinity and functional potency of this compound at the cannabinoid type 1 (CB1) receptor. nih.gov In competitive binding assays, this compound was tested for its ability to displace the radiolabeled CB1 antagonist [³H]rimonabant. nih.gov The compound exhibited a strong binding affinity for the CB1 receptor, with a reported inhibitor constant (Kᵢ) of 22.8 nM. nih.gov

Functional activity, which determines whether the compound acts as an agonist to activate the receptor, was assessed using a [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins coupled to the cannabinoid receptor, a key step in signal transduction. mdpi.com this compound was found to be a full agonist at the CB1 receptor, with a potency (EC₅₀) of 98.4 nM and a maximum effect (Eₘₐₓ) of 105% relative to the reference agonist CP-55,940. nih.gov The rank order of binding affinity at the CB1 receptor among several tested analogues was 5F-MDMB-PICA > AM-2201 ≈ 5F-CUMYL-PICA > 5F-NNEI ≈ 5F-MMB-PICA > 5F-SDB-006. nih.gov Similarly, the rank order of potency in the functional assay generally mirrored the binding assay results. nih.gov

Another study investigating the pharmacological evaluation of various synthetic cannabinoids confirmed that 5F-NNEI behaves as a potent full agonist at both human CB1 and CB2 receptors, with affinities in the low nanomolar range. nih.gov It was noted that changing the carbonyl linker of a compound like AM-2201 to the amide linker found in 5F-NNEI resulted in a modest decrease in CB1 binding affinity. nih.gov Furthermore, a study on the structural analogues of 5F-MDMB-PICA showed that the ketone-to-amide linker change, as seen when comparing AM2201 to 5F-NNEI, led to decreased potency in both Gᵢ protein engagement and β-arrestin 2 recruitment assays. acs.org

Specific data on the direct enzymatic inhibition or activation by this compound in isolated systems is limited in the available scientific literature. However, metabolic profiling studies provide indirect evidence of its interaction with metabolic enzymes. Research on the in vitro phase I metabolism of 5F-NNEI indicates that its primary metabolic pathways involve amide hydrolysis and monohydroxylation at the naphthyl moiety. researchgate.net This suggests interaction with and metabolism by enzymes such as carboxyl esterases and cytochrome P450 (CYP) enzymes, which are responsible for such biotransformations. kcl.ac.uk The process of fluorination, particularly at the terminal pentyl position, is a common structural modification in synthetic cannabinoids that can influence metabolic stability and potency. mdpi.com

Cell-Based Functional Assays for Receptor Activation and Signal Transduction

In Vivo Behavioral and Physiological Studies in Animal Models

In vivo studies in rodents are used to determine how a compound's in vitro activity translates to physiological and behavioral effects in a whole organism.

The cannabimimetic effects of this compound have been evaluated in mice using the "triad test," which assesses hypothermia (a decrease in body temperature), catalepsy (a state of immobility), and analgesia (pain relief). nih.gov These are characteristic effects mediated by the activation of CB1 receptors. nih.gov In these tests, this compound produced dose-dependent effects consistent with other synthetic cannabinoid receptor agonists. nih.gov

The potency of this compound in producing these effects was quantified by determining the dose required to produce 50% of the maximum effect (ED₅₀). The ED₅₀ values for this compound were 1.8 mg/kg for hypothermia, 4.3 mg/kg for catalepsy, and 2.9 mg/kg for analgesia. nih.gov These effects were reversed by pretreatment with the CB1 antagonist rimonabant, confirming that the cannabimimetic actions of this compound are mediated by the CB1 receptor. nih.govresearchgate.net

Neuropharmacological investigations provide insight into the compound's effects within the central nervous system. The in vitro assays for this compound were conducted using mouse brain membranes, directly demonstrating its ability to bind to and activate CB1 receptors present in brain tissue. nih.gov Studies on other synthetic cannabinoids have shown that activation of CB1 receptors can modulate the release of various neurotransmitters, including dopamine (B1211576). kcl.ac.ukresearchgate.net For instance, some SCRAs have been shown to increase extracellular dopamine concentrations in the nucleus accumbens, a key region of the brain's reward system. researchgate.net While these general mechanisms are established for the SCRA class, specific studies detailing the direct impact of this compound on neurotransmitter levels in distinct rodent brain regions were not found in the reviewed literature. However, research on a related compound, 5F-MDMB-PICA, has demonstrated an inhibition of glutamate (B1630785) release in the hippocampus. acs.org

There is a lack of specific studies in the reviewed scientific literature examining the impact of this compound on neurotransmitter systems and metabolic pathways in animal plasma. However, research on other 5-fluoro-substituted synthetic cannabinoids, such as 5F-APINAC, has shown significant alterations in plasma metabolites. mdpi.com In studies with 5F-APINAC in rabbits, administration led to changes in metabolites associated with the kynurenine (B1673888) metabolic pathway, the serotonergic system, the aspartic acid innervation system, and microbial tryptophan catabolism. mdpi.com These findings suggest that compounds within this class can have broad effects on systemic metabolic pathways, although direct evidence for this compound is not currently available.

Metabolism and Biotransformation Research

In Vitro Metabolic Pathway Elucidation

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, are fundamental to identifying the metabolic pathways of new psychoactive substances like 5-Fluoro-MN-24. Human liver microsomes (HLMs) are a common tool for these investigations as they contain a high concentration of drug-metabolizing enzymes. frontiersin.orgresearchgate.net

Incubation of this compound with pooled human liver microsomes (pHLM) has been a key method to generate and identify its metabolites. nih.govmdpi.com These studies typically involve incubating the parent compound with pHLM in the presence of necessary co-factors, such as an NADPH-regenerating system, to facilitate enzymatic reactions. aacrjournals.org The resulting mixture is then analyzed using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the various metabolites formed. researchgate.netuniklinik-freiburg.de For instance, one study incubated 10 mg/mL of the compound with pHLMs for 3 hours at 37 °C to simulate physiological conditions. nih.govmdpi.com

Phase I metabolism generally involves the introduction or exposure of functional groups on the parent molecule, making it more polar and easier to excrete. For this compound and similar fluorinated synthetic cannabinoids, several key Phase I metabolic reactions have been identified:

Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids, often facilitated by cytochrome P450 (CYP450) enzymes. researchgate.netresearchgate.net Studies on related compounds show that hydroxylation can occur on various parts of the molecule, including the alkyl chain and the core structure. researchgate.net

Oxidative Defluorination: A crucial pathway for 5-fluoro substituted synthetic cannabinoids is the replacement of the fluorine atom with a hydroxyl group. frontiersin.orgnih.gov This biotransformation is significant as it can lead to metabolites that are also found in the metabolism of the non-fluorinated analog. frontiersin.org For example, the oxidative defluorination of the 5-fluoropentyl chain is a predominant biotransformation. frontiersin.org

Hydrolysis: The amide or ester linkages in synthetic cannabinoids are susceptible to hydrolysis. researchgate.netnih.gov In the case of this compound, metabolic hydrolysis of the amide group is a suspected pathway. wikipedia.org

N-Dealkylation: The removal of the N-alkyl group is another observed metabolic reaction. nih.govuni-saarland.de

The table below summarizes the major Phase I biotransformations observed for fluorinated synthetic cannabinoids in HLM studies.

| Metabolic Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |

| Oxidative Defluorination | Replacement of a fluorine atom with a hydroxyl group, often followed by further oxidation. frontiersin.orgnih.gov |

| Hydrolysis | Cleavage of the amide bond. researchgate.net |

| N-Dealkylation | Removal of the pentyl or fluoropentyl group from the indole (B1671886) nitrogen. nih.gov |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. nih.gov Glucuronidation, the attachment of a glucuronic acid molecule, is a common Phase II reaction. nih.govuni-saarland.de Studies on related synthetic cannabinoids have shown that hydroxylated metabolites can undergo glucuronidation. uni-saarland.demdpi.com For this compound, glucuronide conjugates of its metabolites have been identified in HLM incubations. nih.gov

Enzyme kinetic studies are performed to understand the rate at which enzymes metabolize a substance and which specific enzymes are involved. For synthetic cannabinoids, cytochrome P450 enzymes like CYP2C19, CYP3A4, and CYP3A5 have been identified as key players in their metabolism. uni-saarland.denih.gov While specific kinetic data for this compound is not detailed in the provided context, studies on similar compounds involve incubating the substrate with specific recombinant human CYP enzymes to determine which ones are most active in its metabolism. nih.gov Such studies help in predicting potential drug-drug interactions. acs.org

Identification of Phase II Metabolites (e.g., Glucuronidation)

In Vivo Metabolite Profiling in Animal Models

In controlled animal studies, a specific dose of the compound is administered to the animal, and urine and feces are collected over a period of time. uni-saarland.deoup.com These samples are then processed and analyzed to identify the excreted metabolites. nih.govfrontiersin.org For example, in studies of other synthetic cannabinoids, rats were administered the compound via oral gavage, and their urine was collected for 24 hours in metabolism cages. uni-saarland.de The analysis of these samples helps in identifying the major urinary and fecal metabolites, providing valuable information for forensic and clinical toxicology. nih.govmdpi.com Studies on related compounds have demonstrated that both Phase I and Phase II metabolites are typically found in urine, often after hydrolysis with β-glucuronidase to cleave glucuronide conjugates. frontiersin.orgnih.gov

The table below outlines the types of samples collected and the general findings from in vivo animal studies on synthetic cannabinoids.

| Sample Type | Description of Analysis | General Findings |

| Urine | Analysis of excreted metabolites, often after enzymatic treatment to cleave conjugates. nih.govoup.com | Contains a profile of Phase I and Phase II metabolites, providing key biomarkers of exposure. frontiersin.orgnih.gov |

| Feces | Analysis of excreted parent compound and metabolites that were not absorbed or were eliminated via bile. nih.govfrontiersin.org | Can contain both the unchanged drug and various metabolites. nih.gov |

| Plasma | Analysis of the parent drug and its metabolites circulating in the blood over time. mdpi.comnih.gov | Provides pharmacokinetic data on absorption, distribution, metabolism, and elimination. nih.gov |

Tissue Distribution of Metabolites in Preclinical Species

Detailed research on the specific tissue distribution of this compound metabolites in preclinical models is not extensively documented in current scientific literature. However, the distribution patterns of the parent compound and other structurally related synthetic cannabinoids provide valuable insights into expected distribution behavior. Synthetic cannabinoids, particularly those with a fluoropentyl chain, are typically highly lipophilic, leading to significant distribution into adipose (fat) tissue. drugfoundation.org.nzmdpi.com

Studies on analogous compounds have consistently shown accumulation in solid organs, with particularly high concentrations in fat. For instance, in a fatal case involving NNEI, the non-fluorinated parent of this compound, the concentration in adipose tissue (42.9 ng/g) was substantially higher than in blood (0.64–0.99 ng/mL), demonstrating a clear preference for fatty tissues. researchgate.net A similar pattern was observed in a postmortem case involving 5-fluoro-AMB and AB-CHMINACA, where 5-fluoro-AMB-PINACA was only quantifiable in adipose tissue, suggesting extensive redistribution into fatty tissues after consumption. mdpi.comresearchgate.net

In a case study involving the synthetic cannabinoid 5F-ADB, the highest concentration was detected in adipose tissue (7.95 ng/g), followed by other solid tissues like the stomach contents, brain, and heart muscle. drugfoundation.org.nzresearchgate.net Notably, the compound was not detected in blood or urine samples, which highlights the challenge of detecting these substances in bodily fluids and the importance of analyzing solid tissue samples, especially fat. drugfoundation.org.nzscitechnol.com This sequestration in adipose tissue is attributed to the high lipophilicity of the compounds and the low levels of metabolic enzymes in adipocytes. drugfoundation.org.nz Given these consistent findings across multiple, structurally similar synthetic cannabinoids, it is anticipated that this compound and its metabolites would exhibit a similar pattern of distribution, characterized by low levels in blood and urine and significant accumulation in adipose tissue and other solid organs. researchgate.netscitechnol.com

Table 1: Postmortem Tissue Distribution of Analogous Synthetic Cannabinoids Note: Data for this compound is not available. This table presents findings for structurally similar compounds to illustrate general distribution patterns.

| Compound | Specimen | Concentration | Reference |

|---|---|---|---|

| NNEI (non-fluorinated analog) | Blood | 0.64–0.99 ng/mL | researchgate.net |

| Adipose Tissue | 42.9 ng/g | ||

| 5F-ADB | Adipose Tissue | 7.95 ng/g (Highest) | drugfoundation.org.nzresearchgate.net |

| Other Solid Tissues (Brain, Heart, etc.) | <7.95 ng/g | ||

| Blood / Urine | Not Detected | ||

| 5F-AMB-PINACA | Adipose Tissue | Quantifiable levels | mdpi.comresearchgate.net |

Investigation of Metabolite Activity and Receptor Interaction in Research Models

The parent compound, this compound (also known as 5F-NNEI), is understood to be a potent agonist of the CB1 cannabinoid receptor. wikipedia.org The metabolic pathways of this compound have been investigated in in vitro models using human liver microsomes. These studies indicate that the primary biotransformations include amide hydrolysis and monohydroxylation, particularly at the naphthyl moiety. researchgate.net As with other 5-fluoro synthetic cannabinoids, oxidative defluorination of the pentyl chain to form 5-hydroxypentyl and subsequent pentanoic acid metabolites is also a probable metabolic route. nih.gov

A significant point of concern regarding the metabolism of this compound is the potential for the amide hydrolysis pathway to release 1-naphthylamine, a known carcinogen. wikipedia.org This highlights a critical toxicological aspect of its biotransformation, separate from its pharmacological activity at cannabinoid receptors.

Table 2: Cannabinoid Receptor (CB1) Activity of Metabolites of an Analogous Synthetic Cannabinoid (5F-MDMB-PINACA) Note: This table illustrates that metabolites of potent synthetic cannabinoids can retain significant receptor activity. Specific data for this compound metabolites is not available.

| Compound/Metabolite | Receptor Binding Affinity (Ki) at CB1 | Functional Activity at CB1 | Reference |

|---|---|---|---|

| 5F-MDMB-PINACA (Parent) | Sub-nanomolar | High-efficacy agonist | nih.gov |

| M2 (N-5-hydroxypentyl metabolite) | Nanomolar | High-efficacy agonist | |

| M7 (Ester hydrolysis metabolite) | Micromolar | High-efficacy agonist |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 5-Fluoro-MN-24, providing the necessary selectivity and sensitivity for its detection in complex matrices. nih.govmums.ac.ir

Gas Chromatography–Mass Spectrometry (GC-MS) Method Development

GC-MS is a widely used technique for the analysis of synthetic cannabinoids. For this compound, method development often involves electron ionization (EI), which can sometimes lead to extensive fragmentation. nih.govspringermedizin.de The mass spectrum of this compound under EI typically shows characteristic fragments that can be used for its identification. nih.gov However, the presence of an amide linker in this compound, as opposed to the more common methanone (B1245722) linker in other synthetic cannabinoids, can influence its fragmentation pattern and may lead to misclassification if not carefully considered. nih.gov To enhance structural elucidation and differentiate between isomers, techniques like positive and negative chemical ionization (CI) can be employed alongside EI-MS. researchgate.net

For the analysis of this compound in seized materials, a combination of techniques including GC-MS is recommended for unambiguous identification. unodc.org Sample preparation for GC-MS analysis of materials like e-liquids may involve extraction with solvents such as n-hexane/ethyl acetate, followed by evaporation and reconstitution in a suitable solvent like ethyl acetate. springermedizin.denih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the quantification of this compound and its metabolites in biological samples like blood and urine. nih.govnih.gov

A sensitive LC-MS/MS method for the quantification of 5F-NNEI in serum and urine has been developed with limits of detection (LOD) of 6 pg/mL in serum and 3 pg/mL in urine. researchgate.net The quantification ranges were established at 10–2000 pg/mL for serum and 5–1000 pg/mL for urine. researchgate.net In one study, the quantified transitions for NNEI (the non-fluorinated analog) were m/z 357.0 → 214.2, with a secondary transition of m/z 357.0 → 144.1 for confirmation. nih.gov For this compound, the precursor ion would be m/z 375.2. nih.gov

Sample preparation for LC-MS/MS analysis typically involves liquid-liquid extraction or protein precipitation. researchgate.netnih.gov For instance, a method for whole blood analysis involves protein precipitation with acetonitrile. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 375.2 | nih.gov |

| Product Ion 1 (m/z) | 232.3 | nih.gov |

| Product Ion 2 (m/z) | 144.1 | nih.gov |

| Limit of Detection (Serum) | 6 pg/mL | researchgate.net |

| Limit of Detection (Urine) | 3 pg/mL | researchgate.net |

| Quantification Range (Serum) | 10–2000 pg/mL | researchgate.net |

| Quantification Range (Urine) | 5–1000 pg/mL | researchgate.net |

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS is a powerful tool for the identification and structural elucidation of new psychoactive substances and their metabolites. mums.ac.irrsc.org This technique provides high-resolution mass data, which is invaluable for confirming the elemental composition of the parent compound and its metabolic products. rsc.orgresearchgate.net

In the analysis of synthetic cannabinoids, UHPLC-HRMS has been used to identify metabolites of compounds structurally similar to this compound. mums.ac.ir For example, the metabolism of a related compound, 5F-MDMB-PICA, was investigated using UHPLC-HRMS, which allowed for the characterization of its phase I metabolites. researchgate.net The high mass accuracy of HRMS is crucial for distinguishing between compounds with similar nominal masses. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic and Metabolic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of synthetic compounds and their metabolites. nih.govbiorxiv.org Both ¹H and ¹³C NMR are used to confirm the chemical structure of newly synthesized batches of this compound and to identify the structure of its metabolites. springermedizin.denih.gov

For instance, the structure of 5F-Cumyl-PINACA, a related synthetic cannabinoid, was confirmed using ¹H and ¹³C NMR experiments. nih.gov Similarly, ¹⁹F NMR can be a powerful tool for quantifying fluorinated synthetic cannabinoids like this compound, offering a distinct signal for the fluorine atom. rsc.orgrsc.org The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide valuable structural information about the fluoropentyl chain. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound. unodc.orgitwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. unodc.orgitwreagents.com The IR spectrum of a compound like this compound would show characteristic absorption bands for the amide C=O stretching, N-H stretching, and C-F stretching, among others. unodc.org These spectral "fingerprints" can help in the initial characterization of the compound. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene (B1677914) ring system in this compound. itwreagents.commrclab.com The UV spectrum of this compound shows maximum absorption wavelengths (λmax) at 221 and 299 nm. caymanchem.com A related isomer, the 2'-naphthyl analog, exhibits λmax values at 221, 259, and 309 nm. caymanchem.com

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Data | Reference |

| UV-Vis (λmax) | 221, 299 nm | caymanchem.com |

Quantitative Method Validation in Biological Matrices from Research Models

The validation of quantitative analytical methods is a critical step to ensure the reliability of the data obtained from research models. mdpi.com This process typically involves assessing several parameters in accordance with established guidelines. springermedizin.descitechnol.com

For the analysis of this compound and other synthetic cannabinoids in biological matrices such as blood and urine, method validation includes the determination of:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. springermedizin.de

Linearity and Range: The concentration range over which the method is accurate and precise. springermedizin.de

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. springermedizin.deresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. researchgate.netspringermedizin.de

Matrix Effects: The influence of the sample matrix on the ionization and measurement of the analyte. springermedizin.de

In the development of a method for 5-fluoro-ADB, a related compound, in postmortem samples, a standard addition method was used to overcome matrix effects. researchgate.net For a screening method for 72 synthetic cannabinoids including 5F-NNEI in whole blood, a validation was performed to establish its suitability for forensic applications. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Correlation of Structural Modifications with Cannabinoid Receptor Binding Affinity and Functional Efficacy

The structure of 5-Fluoro-MN-24 is a key determinant of its interaction with cannabinoid receptors CB1 and CB2. fda.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical framework can alter its binding affinity and functional efficacy. nih.gov For synthetic cannabinoids, these studies help to decipher the relationship between their chemical structure and their biological effects. nih.gov

In the case of this compound, which is an indole-based synthetic cannabinoid, its design as a potent agonist of the CB1 receptor is presumed. wikipedia.org The affinity and efficacy of synthetic cannabinoids are highly dependent on their structural components. For instance, studies on related compounds have shown that even minor changes, such as the addition of a methyl group, can dramatically increase a compound's potency and efficacy at the CB1 receptor. nih.gov The efficacy of synthetic cannabinoid receptor agonists can vary significantly, with some exhibiting much higher efficacy than the reference full agonist CP55940. nih.gov

Influence of Terminal Fluorine Substitution on Pharmacological Activity and Metabolic Fate

A common modification in synthetic cannabinoids is the substitution of a fluorine atom for a hydrogen atom, a change seen in this compound. mdpi.com This terminal fluorination of the N-pentyl indole (B1671886) structure is a popular chemical alteration. mdpi.com

Pharmacological Activity: The addition of a terminal fluorine atom to the pentyl chain of synthetic cannabinoids often leads to an increase in binding affinity for both CB1 and CB2 receptors. caymanchem.comnih.gov Specifically, fluorinated analogues generally exhibit a 2 to 5-fold increase in potency at the CB1 receptor in vitro. nih.govacs.orgcapes.gov.brresearchgate.net This modification is thought to enhance the compound's interaction with the receptor, leading to a more potent effect. researchgate.net However, this increased in vitro potency does not always translate to a consistent increase in potency in vivo. nih.govacs.orgcapes.gov.br

Metabolic Fate: The presence of fluorine can also influence how the compound is metabolized in the body. researchgate.net Fluorine-for-hydrogen substitution at the terminal carbon of the pentyl chain is a typical design feature in synthetic cannabinoids and generally enhances potency. frontiersin.org However, there are concerns that the biotransformation of fluorinated synthetic cannabinoids could lead to the formation of toxic fluorinated metabolites. researchgate.net Metabolism of synthetic cannabinoids with a pentyl side chain typically occurs on that chain, particularly at the penultimate and terminal carbons. frontiersin.org For instance, the metabolism of a related compound, 5F-MN-18, by human hepatocytes showed that terminal hydroxylation of the pentyl chain was the most abundant metabolic pathway. nih.gov It is also suspected that the metabolic hydrolysis of the amide group in 5F-NNEI could release 1-naphthylamine, a known carcinogen. wikipedia.org

Comparative Analysis of this compound with Related Synthetic Cannabinoid Structures (e.g., NNEI, 5F-MDMB-PICA)

Comparing this compound with related synthetic cannabinoids highlights the significance of specific structural features.

NNEI: this compound is the 5-fluoropentyl analog of NNEI. nih.gov NNEI itself is an analog of JWH-018, with an amide linker inserted between the naphthalene (B1677914) and ketone groups. caymanchem.com While NNEI did not show significantly greater affinity for either the CB1 or CB2 receptor, its indazole analog, MN-18, did show a roughly 4-fold greater affinity for the hCB2 receptor over the hCB1 receptor. nih.gov

5F-MDMB-PICA: This compound is a potent synthetic cannabinoid receptor agonist that has been associated with serious medical consequences. nih.gov It is a 5F-pentylindole synthetic cannabinoid and a close structural analog of AM-2201, with modifications to the linker and head group moieties. nih.gov In vitro studies have shown that 5F-MDMB-PICA is a potent agonist at CB1 receptors. nih.gov A key structural difference that dramatically increases its efficacy is the addition of a methyl group at the head moiety when compared to 5F-MMB-PICA. nih.gov In mouse brain membranes, 5F-MDMB-PICA showed the highest CB1 affinity (Ki = 1.24 nM) and functional potency (EC50 = 1.46 nM) when compared to other 5F-pentylindole analogs, including 5F-NNEI. nih.gov The rank order of binding affinity at CB1 was found to be 5F-MDMB-PICA > AM-2201 ≈ 5F-CUMYL-PICA > 5F-NNEI ≈ 5F-MMB-PICA > 5F-SDB-006. nih.gov

| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Potency (EC50, nM) |

|---|---|---|

| 5F-MDMB-PICA | 1.24 | 1.46 |

| 5F-NNEI (this compound) | ~18.5 (estimated from comparative data) | ~150 (estimated from comparative data) |

| AM-2201 | ~1.3 | Data Not Available |

| 5F-CUMYL-PICA | ~1.3 | Data Not Available |

| 5F-MMB-PICA | ~18.5 | 152.6 |

| 5F-SDB-006 | ~263.3 | Data Not Available |

Computational Chemistry and Cheminformatics in SAR Analysis

Computational methods are increasingly used to predict the biological activities of new drug molecules and to understand their interactions with biological targets. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgnih.gov These models are valuable tools for predicting the activity of new, uncharacterized compounds. nih.govresearchgate.net For synthetic cannabinoids, QSAR models have been developed to predict their binding affinities to the CB1 receptor. nih.govnih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build regression models that can predict the biological activity. semanticscholar.org The partial least squares regression method is a reliable approach for building these models. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques that provide insights into how a ligand, such as this compound, binds to its receptor at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a receptor to form a stable complex. acs.org For synthetic cannabinoids, docking studies have been used to understand the interactions with the CB1 and CB2 receptors. nih.govbiorxiv.org These studies can help to explain why certain structural modifications, like the addition of a methyl group in 5F-MDMB-PICA, lead to higher efficacy. nih.gov

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. They can reveal critical structural determinants that contribute to the higher efficacy of certain agonists and how these subtle differences are propagated to the receptor-G protein interface. nih.gov

Cheminformatics platforms are also utilized to manage and interpret the large amounts of analytical data generated from techniques like mass spectrometry and nuclear magnetic resonance, which are used to characterize these novel compounds. mdpi.comnih.govresearchgate.netojp.gov

Future Research Directions and Translational Perspectives Non Clinical

Discovery and Preclinical Evaluation of Novel Derivatives with Modulated Pharmacological Profiles

The synthesis and evaluation of novel derivatives of 5-Fluoro-MN-24 are critical for understanding its structure-activity relationships (SAR). By systematically modifying the core structure of this compound, researchers can investigate how changes to the indole (B1671886) ring, the naphthalenyl group, or the fluoropentyl chain impact the compound's affinity and efficacy at cannabinoid receptors (CB1 and CB2). acs.org This approach has been successfully applied to other classes of synthetic cannabinoids, revealing that even minor structural alterations can dramatically alter a compound's pharmacological properties. acs.org For instance, the addition of a fluorine atom to the pentyl chain of other synthetic cannabinoids often leads to a significant increase in affinity for both CB1 and CB2 receptors. caymanchem.com

Preclinical evaluation of these new derivatives would involve a battery of in vitro and in vivo assays. In vitro studies, such as receptor binding assays and functional assays measuring G-protein activation or cAMP modulation, can determine the potency and efficacy of these new compounds at cannabinoid receptors. nih.gov Animal studies can then be employed to assess the in vivo effects of these derivatives, examining endpoints such as locomotor activity, body temperature, and pain perception to build a comprehensive pharmacological profile. genscript.comacs.org This research is not only crucial for understanding the potential dangers of new analogues that may appear on the illicit market but also for identifying compounds with more favorable therapeutic profiles.

Investigation of Cross-Reactivity with Other Receptor Systems in Preclinical Models Beyond Cannabinoids

While this compound is presumed to be a potent agonist of the CB1 receptor, its potential interactions with other receptor systems are largely unknown. wikipedia.org Many NPS have been found to exhibit "off-target" effects, contributing to their complex and often unpredictable toxicological profiles. Therefore, a comprehensive investigation into the cross-reactivity of this compound with other receptor systems is a critical area for future research.

Preclinical models can be used to screen this compound against a wide panel of receptors, including those involved in neurotransmission (e.g., dopamine (B1211576), serotonin, and glutamate (B1630785) receptors) and other physiological processes. nih.gov For example, some synthetic cannabinoids have been shown to interact with the serotonergic system, which could contribute to adverse effects like agitation and seizures. researchgate.net Techniques such as radioligand binding assays and functional cell-based assays can be used to identify any significant interactions. Follow-up studies in animal models would then be necessary to determine the physiological relevance of any identified cross-reactivity. Understanding these off-target interactions is essential for a complete risk assessment of this compound and for developing effective clinical interventions in cases of overdose.

Development of Selective Chemical Probes for Cannabinoid Receptor Research

The development of selective chemical probes is a cornerstone of pharmacological research, enabling the detailed study of receptor function and distribution. nih.gov While this compound itself is a research chemical, its structure could serve as a scaffold for the development of more specialized tools for cannabinoid receptor research. These probes could be designed to have high affinity and selectivity for either the CB1 or CB2 receptor, or to act as fluorescent ligands for imaging studies. frontiersin.orgmdpi.com

The process of developing a chemical probe from a compound like this compound would involve synthetic chemistry to introduce functionalities that allow for labeling (e.g., with a fluorophore or a radiolabel) without significantly compromising the compound's binding affinity. rsc.org These probes could then be used in a variety of applications, such as in vitro assays to study receptor trafficking and signaling, or in vivo imaging techniques like positron emission tomography (PET) to visualize receptor distribution in the brain and peripheral tissues. acs.org The creation of such tools would not only advance our understanding of the endocannabinoid system but could also aid in the development of novel therapeutics targeting cannabinoid receptors. researchgate.net

Application in Advanced Forensic and Toxicological Research Methodologies for Novel Psychoactive Substances

The rapid emergence of NPS like this compound poses a significant challenge for forensic and toxicological laboratories. unodc.org Therefore, future research should focus on the development and validation of advanced analytical methodologies for the detection and quantification of this compound and its metabolites in biological samples. This includes the use of sophisticated techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov

A key area of research is the identification of unique metabolites of this compound that can serve as reliable biomarkers of exposure. ecddrepository.org In vitro metabolism studies using human liver microsomes can help to predict the major metabolic pathways, which can then be confirmed through the analysis of authentic user samples. nih.gov Furthermore, the development of reference standards for this compound and its metabolites is crucial for the accurate quantification of these substances in forensic casework. This research will enhance the capabilities of toxicology laboratories to detect and confirm the use of this compound, aiding in public health surveillance and law enforcement efforts. unodc.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and purity optimization strategies for 5-Fluoro-MN-24?

- Methodology : Synthesis typically involves coupling 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-naphthylamine under peptide-coupling conditions (e.g., EDCI/HOBt). Purity optimization requires iterative recrystallization or preparative HPLC, followed by characterization via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural fidelity .

- Data Consideration : Include a table comparing yields and purity metrics (e.g., HPLC retention times, spectral data) across different solvent systems (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and photolytic exposure (ICH Q1B guidelines). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Compare results against regulatory thresholds (e.g., ICH Q3A/B) .

- Data Contradictions : Address discrepancies in degradation profiles between bulk powder vs. formulated samples by isolating variables like excipient interactions .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s cannabinoid receptor binding affinity while mitigating off-target effects?

- Methodology : Use radioligand displacement assays (e.g., [H]CP-55,940 for CB1/CB2 receptors) with rigorous controls (e.g., SR141716A for CB1 antagonism). Employ Schild regression analysis to calculate values. Cross-validate with functional assays (e.g., cAMP inhibition) to distinguish agonist vs. antagonist activity .

- Experimental Pitfalls : Control for fluoropentyl chain metabolism in vitro (e.g., liver microsomes) to avoid misinterpreting metabolite activity as parent compound effects .

Q. How should researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodology : Conduct parallel studies using human hepatocytes (in vitro) and rodent models (in vivo) with LC-MS/MS metabolomic profiling. Apply multivariate analysis (e.g., PCA) to identify species-specific cytochrome P450 isoforms responsible for discrepancies (e.g., CYP2C9 vs. CYP3A4 dominance) .

- Data Synthesis : Tabulate metabolite half-lives and enzyme kinetics to highlight interspecies variability (Table 1):

| Metabolite | Human (h) | Rodent (h) | Dominant CYP Isoform |

|---|---|---|---|

| This compound | 2.8 ± 0.5 | 1.2 ± 0.3 | CYP3A4 |

| N-Dealkylated | 4.1 ± 0.7 | 6.5 ± 1.1 | CYP2C9 |

Q. What computational approaches best predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to model CB1 receptor binding. Validate predictions using in vitro permeability (Caco-2 assays) and plasma protein binding (ultrafiltration) data. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK profiles .

- Limitations : Address force field inaccuracies in simulating fluorinated alkyl chains by cross-referencing with crystallographic data from analogous compounds (e.g., AM-2201) .

Methodological & Ethical Considerations

Q. How can researchers ensure reproducibility in behavioral studies investigating this compound’s psychotropic effects?

- Methodology : Standardize animal models (e.g., OFT, elevated plus maze) with pre-registered protocols (OSF registries). Report negative results and confounding variables (e.g., circadian rhythm, ambient noise). Share raw data and analysis scripts via repositories like Zenodo .

- Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific rigor with animal welfare compliance .

Q. What strategies mitigate regulatory challenges when publishing studies on this compound, a controlled substance in multiple jurisdictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.